1,3-Divinylbenzene
Overview
Description
Synthesis Analysis
The synthesis of divinylbenzene derivatives, including 1,3-divinylbenzene, often involves the palladium-catalyzed synthesis by meta-C-H olefination of sulfone-based arenes. This method enables the effective installation of two different vinyl groups in a position-selective manner, providing a novel route for the synthesis of hetero-dialkenylated products, which are challenging to access using traditional methods (Bera, Maji, Sahoo, & Maiti, 2015).
Molecular Structure Analysis
The molecular structure and aromaticity of 1,3-divinylbenzene and its derivatives have been extensively studied. For instance, the molecular structure of 1,3-dimethoxybenzene, a related compound, has been investigated using gas-phase electron diffraction and quantum chemical calculations, providing insights into the conformational properties and structural characteristics of such compounds (Dorofeeva et al., 2010).
Chemical Reactions and Properties
1,3-Divinylbenzene undergoes various chemical reactions, highlighting its versatility as a chemical intermediate. The rhodium-catalyzed mono- and divinylation of 1-phenylpyrazoles and related compounds via regioselective C-H bond cleavage demonstrates the compound's ability to form solid-state fluorescence derivatives, showcasing its utility in organic synthesis and materials science (Umeda et al., 2009).
Physical Properties Analysis
The physical properties of 1,3-divinylbenzene derivatives, such as their glass-forming abilities and transition temperatures, have been characterized using various techniques like differential scanning calorimetry (DSC) and ellipsometry. These studies reveal how the molecular structure impacts the physical properties, including melting points and glass transition temperatures, of these compounds (Liu et al., 2015).
Chemical Properties Analysis
The chemical properties of 1,3-divinylbenzene, such as its reactivity in polymerization reactions, have been explored to develop materials with specific characteristics. The living anionic polymerization of divinylbenzenes, including 1,3-divinylbenzene, has been achieved under certain conditions, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. This highlights the compound's significance in the synthesis of advanced polymeric materials (Hirao et al., 2013).
Scientific Research Applications
Polymerization and Material Science : 1,3-Divinylbenzene has been used in anionic polymerization processes to create polymers with narrow molecular weight distributions and high thermal cross-linking properties. These polymers are soluble and exhibit unique electronic and steric effects due to methoxy groups, making them applicable in material science and polymer chemistry (Otake et al., 2017).
Organic Chemistry and Luminescence Applications : 1,4-dithienyl-2,5-divinylbenzenes, which undergo oxidative photocyclization, have been synthesized to afford luminescent compounds like bent anthradithiophenes (BADTs). These compounds have potential applications in organic electronics and photonics due to their unique structural and absorption/emission properties (Pietrangelo et al., 2007).
Catalysis and Organic Synthesis : Palladium-catalyzed synthesis of divinylbenzenes has been explored for creating multisubstituted arenes, providing a novel route for the synthesis of hetero-dialkenylated products. This process highlights the utility of divinylbenzene derivatives in advanced organic synthesis and catalysis (Bera et al., 2015).
Environmental Applications : Divinylbenzene/styrene copolymers have been studied for their ability to bind sulfur dioxide, a significant pollutant. This research is crucial for environmental applications, particularly in removing sulfur dioxide from waste and flue gases (Nieuwstad et al., 1976).
Analytical Chemistry and Chromatography : Divinylbenzene-based copolymers have been used to create rigid macroporous materials suitable as stationary phases in high-performance liquid chromatography. This application is vital for separating and analyzing complex mixtures in analytical chemistry (Lloyd, 1991).
Safety And Hazards
properties
IUPAC Name |
1,3-bis(ethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNEUBECVAVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-96-2 | |
Record name | Benzene, 1,3-diethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110020 | |
Record name | 1,3-Diethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Divinylbenzene | |
CAS RN |
108-57-6, 68987-41-7 | |
Record name | m-Divinylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethylenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, ethylenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-divinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-DIVINYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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